tert-Butyl ((3-oxocyclobutyl)methyl)carbamate
Overview
Description
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a solid substance that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((3-oxocyclobutyl)methyl)carbamate include:
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
- tert-Butyl (2-amino-3-pyridinyl)methylcarbamate
- tert-Butyl [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate .
Uniqueness
What sets this compound apart from similar compounds is its unique cyclobutyl structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets and provides unique reactivity in chemical reactions, making it a valuable compound in various research and industrial applications .
Biological Activity
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, with the molecular formula CHNO and a molecular weight of 199.25 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. The compound features a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The unique cyclobutyl structure of this compound enhances its chemical reactivity. The presence of the carbonyl group (C=O) in the cyclobutyl moiety contributes to its biological activity by allowing for various chemical transformations and interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 199.25 g/mol |
CAS Number | 130369-09-4 |
Storage Conditions | Sealed, dry, 2-8°C |
Enzyme Interaction
Research indicates that this compound may act as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, potentially modulating their activity. This interaction is significant in drug design, as it can lead to the development of new therapeutic agents targeting specific enzymes involved in various diseases .
Pharmacological Applications
The compound has been investigated for its potential in treating conditions related to enzyme dysregulation. For instance, it has shown promise as an inhibitor of plasma kallikrein, which is implicated in disorders such as hereditary angioedema and diabetic macular edema . The modulation of this enzyme could help ameliorate symptoms associated with these conditions.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may influence various signaling pathways by interacting with cellular receptors and altering enzyme activities through covalent modifications .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, kinetic assays revealed a significant decrease in enzyme activity upon treatment with this compound, indicating its potential as a lead compound for drug development .
- Molecular Docking Simulations : Computational studies using molecular docking simulations have shown that this compound binds effectively to target enzymes, suggesting a strong interaction that could be exploited in therapeutic applications .
- Therapeutic Potential : The compound's ability to modulate enzyme activity positions it as a candidate for developing treatments for diseases characterized by abnormal enzyme function, such as diabetes-related complications and inflammatory conditions .
Properties
IUPAC Name |
tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHRYHDJCQNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599993 | |
Record name | tert-Butyl [(3-oxocyclobutyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-09-4 | |
Record name | tert-Butyl [(3-oxocyclobutyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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